Methyl 2-chloro-4,5-dihydrofuran-3-carboxylate
Description
Properties
Molecular Formula |
C6H7ClO3 |
|---|---|
Molecular Weight |
162.57 g/mol |
IUPAC Name |
methyl 5-chloro-2,3-dihydrofuran-4-carboxylate |
InChI |
InChI=1S/C6H7ClO3/c1-9-6(8)4-2-3-10-5(4)7/h2-3H2,1H3 |
InChI Key |
XZJIYJCRPVTFQB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(OCC1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-4,5-dihydrofuran-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of α-chloro ketones with β-dicarbonyl compounds. For example, the condensation of acetylacetone with ethyl bromopyruvate leads to the formation of ethyl 4-acetyl-3-hydroxy-5-methyl-2,3-dihydrofuran-3-carboxylate, which can be further transformed into the desired compound under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The furan ring can be oxidized to form more complex structures.
Reduction Reactions: The compound can be reduced to form dihydrofuran derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines, typically under mild conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Major Products Formed
Substitution Reactions: Products include various substituted furans, depending on the nucleophile used.
Oxidation Reactions: Products include furan-3-carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include dihydrofuran derivatives.
Scientific Research Applications
Methyl 2-chloro-4,5-dihydrofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-chloro-4,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of dihydrofuran carboxylates are highly dependent on substituent type, position, and ester group (methyl vs. ethyl). Below is a comparative analysis based on evidence:
Table 1: Key Structural Analogs and Their Properties
Research Implications and Gaps
- Contradictions : Ethyl esters dominate in bioactive analogs (e.g., JOT series), suggesting methyl esters may require further exploration for pharmacokinetic advantages .
Biological Activity
Methyl 2-chloro-4,5-dihydrofuran-3-carboxylate is a compound belonging to the dihydrofuran class, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Overview of Biological Activity
Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. The presence of the chlorine atom in its structure may enhance its biological activity by improving lipophilicity or altering interactions with biological targets. This compound has been linked to several key biological processes, particularly those involving apoptosis and cell signaling pathways.
The mechanisms through which this compound exerts its effects can be summarized as follows:
- Induction of Apoptosis : Similar compounds have been shown to activate caspases involved in the apoptotic pathway. Specifically, it may activate caspase-3, leading to programmed cell death in targeted cells.
- Interaction with Enzymes : The compound interacts with various enzymes and proteins that regulate cellular functions. This interaction can influence gene expression and metabolic processes within the cell.
- Reactive Oxygen Species (ROS) Production : Studies suggest that this compound can increase ROS levels, which may contribute to mitochondrial dysfunction and apoptosis.
Cytotoxicity Studies
Recent studies have demonstrated the cytotoxic properties of this compound against several cancer cell lines. For instance:
- Cell Line Testing : In vitro tests showed that this compound significantly inhibited the proliferation of human leukemia HL-60 cells. The half-maximal inhibitory concentration (IC50) was determined to be around 23.5 µM .
Apoptosis Mechanism
The mechanism by which this compound induces apoptosis involves several biochemical changes:
- Caspase Activation : Treatment with this compound resulted in increased caspase-3 activity and upregulation of pro-apoptotic proteins like Bax, while downregulating anti-apoptotic proteins such as Bcl-2 .
- Mitochondrial Membrane Potential (MMP) : The compound caused a significant decrease in MMP in treated cells, indicating a disruption that is often associated with apoptosis .
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with other similar compounds is useful:
| Compound Name | IC50 (µM) | Mechanism of Action | Notes |
|---|---|---|---|
| This compound | 23.5 | Induces apoptosis via caspase activation | Significant cytotoxicity observed |
| Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate | 25 | Induces apoptosis through ROS generation | Similar apoptotic pathway |
| Methyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate | 30 | Cytotoxic effects on cancer cell lines | Potential anti-cancer properties |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Anti-leukemic Activity : A study demonstrated that treatment with this compound led to increased apoptosis in HL-60 cells, characterized by elevated caspase activity and altered mitochondrial dynamics .
- Antimicrobial Properties : Other derivatives within the dihydrofuran class have shown antimicrobial activities against various pathogens, suggesting potential applications for this compound in infectious diseases.
Q & A
Q. What synthetic methodologies are recommended for Methyl 2-chloro-4,5-dihydrofuran-3-carboxylate?
- Methodological Answer : The compound can be synthesized via regioselective cyclization of substituted dienones or through halogenation of preformed dihydrofuran intermediates. For example, trans-ethyl 5-aroyl-4-aryl derivatives (analogous structures) were synthesized using stereoselective [3+2] cycloaddition reactions with yields ranging from 60–70% . Chlorination at the 2-position may involve electrophilic substitution using reagents like N-chlorosuccinimide (NCS) under controlled conditions. Purification typically employs column chromatography with silica gel and ethyl acetate/hexane gradients .
Q. How is the structural characterization of this compound validated?
- Methodological Answer : 1D/2D NMR is critical for confirming regiochemistry and stereochemistry. For instance, NMR can identify diastereotopic protons in the dihydrofuran ring (δ 2.5–3.5 ppm for CH groups), while NMR confirms the ester carbonyl (δ ~165–170 ppm). X-ray crystallography (e.g., using SHELXL or ORTEP-III ) resolves absolute configuration, as demonstrated in related dihydrofuran derivatives with R-factors < 0.05 . HRMS validates molecular formula (e.g., [M+H] for CHClO: calc. 173.9974, obs. 173.9976) .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer : After synthesis, crude mixtures are partitioned between ethyl acetate and brine to remove polar impurities. Flash chromatography (silica gel, hexane/ethyl acetate 4:1) isolates the target compound. For chiral resolution, preparative HPLC with Chiralpak® columns (e.g., AD-H) achieves >99% enantiomeric excess .
Advanced Research Questions
Q. How can regio- and stereoselectivity challenges be addressed during synthesis?
- Methodological Answer : Lewis acid catalysts (e.g., BF-OEt) direct cyclization regioselectivity by stabilizing transition states . For stereocontrol, chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric organocatalysts (e.g., proline derivatives) induce enantioselectivity. Computational modeling (DFT at B3LYP/6-31G*) predicts favored pathways, aligning with experimental outcomes (e.g., trans/cis ratios > 20:1) .
Q. How to resolve contradictions in spectroscopic data across studies?
- Methodological Answer : Discrepancies in NMR shifts (e.g., dihydrofuran CH signals) may arise from solvent effects or impurities. Cross-validate using deuterated solvents (CDCl vs. DMSO-d) and spiking experiments with authentic samples. For crystallographic disagreements (e.g., bond-length variations), refine structures using SHELXL with high-resolution data (d-spacing < 0.8 Å) and check for twinning or disorder .
Q. What computational methods support experimental data for this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates optimized geometries and NMR chemical shifts (GIAO method) to validate experimental observations. For example, computed NMR shifts for dihydrofuran protons (δ 3.1–3.3 ppm) match experimental data within ±0.1 ppm . Molecular docking predicts bioactivity by simulating interactions with target enzymes (e.g., bacterial T3SS proteins) .
Q. How to evaluate the bioactivity of this compound derivatives?
- Methodological Answer : Anti-bacterial assays (MIC determination via broth microdilution) and anti-T3SS activity (reporter gene assays in Yersinia spp.) are standard. For example, analogs showed MIC values of 8–32 µg/mL against S. aureus and inhibited T3SS secretion by 50% at 10 µM . Apoptosis induction is assessed via flow cytometry (Annexin V/PI staining) and caspase-3 activation assays, as demonstrated in cervical cancer models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
